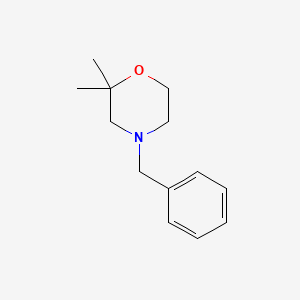

4-Benzyl-2,2-dimethylmorpholine

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com These structures are fundamental in nature and are integral to a vast array of biological processes. numberanalytics.com Their importance in organic synthesis is immense, serving as versatile building blocks for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comchemrj.org The reactivity and structural diversity of nitrogen heterocycles allow for the creation of a wide range of derivatives with distinct properties. numberanalytics.com

4-Benzyl-2,2-dimethylmorpholine is a specific example of a nitrogen-containing heterocycle. It belongs to the morpholine (B109124) class, which is a six-membered ring containing both a nitrogen and an oxygen atom. biosynce.com The presence of the benzyl (B1604629) group and two methyl groups on the morpholine ring gives this particular compound its unique chemical characteristics and potential for various applications.

Significance of the Morpholine Scaffold in Medicinal Chemistry and Organic Synthesis

The morpholine ring is considered a "privileged structure" in medicinal chemistry. nih.gov This is due to its favorable physicochemical, biological, and metabolic properties, as well as the relative ease of its synthesis. nih.gov The inclusion of a morpholine moiety in a drug candidate can enhance its properties in several ways:

Improved Physicochemical Properties: The morpholine ring can increase the solubility and brain permeability of a molecule. acs.org Its flexible chair-like conformation and a pKa value close to the pH of blood contribute to this. acs.orgresearchgate.net

Enhanced Biological Activity: The oxygen atom in the morpholine ring can form hydrogen bonds, while the ring itself can engage in hydrophobic interactions, potentially increasing the potency of a drug. acs.org By modifying the substituents on the morpholine ring, chemists can fine-tune the interaction between a drug and its target receptor, leading to increased potency and selectivity. biosynce.com

Versatile Synthetic Building Block: The morpholine ring is a readily accessible and versatile building block in organic synthesis. nih.gov It can be introduced as an amine reagent or constructed through various synthetic methods. nih.gov

The morpholine scaffold is a key component in numerous approved and experimental drugs, highlighting its critical role in drug discovery and development. nih.govjchemrev.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound indicates its primary use as a building block in chemical synthesis. It is commercially available from various chemical suppliers and is utilized in catalyst and polymer chemistry. chemshuttle.comechemi.combldpharm.comcymitquimica.com While the broader class of morpholine derivatives has been extensively studied for various biological activities, specific research detailing the unique pharmacological properties of this compound is not widely published.

A significant knowledge gap exists regarding the specific biological activities and potential therapeutic applications of this particular compound. While its structural components—the morpholine ring and the benzyl group—are found in many bioactive molecules, the specific combination in this compound has not been the focus of extensive investigation. Future research could explore its potential in areas where other substituted morpholines have shown promise, such as in the development of central nervous system drugs or as anticancer agents.

For instance, a patented synthesis route involves the double Grignard reaction of a morpholinone with methylmagnesium bromide in the presence of zirconium(IV) chloride to produce a benzyl-protected α,α-dimethylmorpholine, which is a precursor to dimethylmorpholinol. unimi.it This highlights its role as an intermediate in the synthesis of more complex molecules. Further exploration is needed to fully understand the reactivity and potential applications of this compound itself.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2,2-dimethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2)11-14(8-9-15-13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCKNNCYYBMEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyl 2,2 Dimethylmorpholine and Its Derivatives

Established Synthetic Routes to the Morpholine (B109124) Core

The construction of the morpholine ring is a fundamental step in the synthesis of 4-benzyl-2,2-dimethylmorpholine. A variety of methods have been developed for the synthesis of the morpholine core, often starting from readily available precursors.

One of the most traditional and straightforward methods involves the dehydration of diethanolamine (B148213) or its derivatives. For instance, diethanolamine can be cyclized in the presence of a strong acid like sulfuric acid to yield morpholine. youtube.com This method, while direct, can sometimes require harsh conditions.

More contemporary approaches offer milder conditions and greater substrate scope. A one- or two-step, redox-neutral protocol utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium t-butoxide. organic-chemistry.orgchemrxiv.org This method is notable for its high yields and the clean isolation of N-monoalkylation products. organic-chemistry.orgchemrxiv.org

Other modern synthetic strategies include:

Intramolecular Hydroalkoxylation/Hydrothioalkoxylation: Boron trifluoride etherate can mediate the intramolecular cyclization of nitrogen-tethered alkenes to form morpholines. organic-chemistry.org

Palladium-Catalyzed Reactions: Wacker-type aerobic oxidative cyclization of alkenes catalyzed by palladium complexes provides access to various nitrogen heterocycles, including morpholines. organic-chemistry.org Additionally, a palladium-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization, can produce polysubstituted morpholines with good yields and diastereoselectivities. organic-chemistry.org

Copper-Catalyzed Reactions: A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates can be used to synthesize highly substituted morpholines. nih.gov Another copper-promoted method involves the oxyamination of alkenes, where an alcohol and an amine are added across a double bond. nih.gov

Synthesis from N-Propargylamines: Functionalized morpholines can be synthesized from N-propargylamines, which are versatile and readily available building blocks. ijcce.ac.ir

These established routes provide a toolbox for chemists to construct the fundamental morpholine core, which can then be further functionalized to yield the target compound.

Strategies for Benzyl (B1604629) Substitution at the Nitrogen Atom

Once the morpholine core is established, or concurrently with its formation, the benzyl group must be introduced at the nitrogen atom. N-benzylation is a common transformation in organic synthesis, and several methods can be employed.

A widely used technique is reductive amination . This involves the reaction of a secondary amine (the morpholine nitrogen) with benzaldehyde (B42025) in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) is a mild and effective reducing agent for this purpose. nih.gov

Another common strategy is the N-alkylation of the morpholine nitrogen with a benzyl halide, such as benzyl bromide or benzyl iodide. nih.govresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

More advanced catalytic methods have also been developed for N-benzylation. For example, a catalytic oxidative benzylation of amines can be achieved using aryl acetic acids in the presence of a copper catalyst and an oxidant. chemrxiv.org Transition metal catalysts, particularly those based on iridium and ruthenium, have also proven effective for the N-alkylation of amines with alcohols, including the N-benzylation of anilines with benzyl alcohol. acs.org

The choice of benzylation strategy often depends on the specific substrate and the desired reaction conditions. For the synthesis of this compound, a direct N-benzylation of a pre-formed 2,2-dimethylmorpholine (B132103) or a one-pot procedure involving the formation of the morpholine ring followed by benzylation would be logical approaches.

Approaches to Dimethyl Substitution at the C-2 Position

The introduction of the gem-dimethyl group at the C-2 position of the morpholine ring is a key structural feature of the target molecule. This substitution pattern can be achieved through several synthetic strategies.

One approach involves starting with a precursor that already contains the gem-dimethyl moiety. For example, a 1,2-amino alcohol with two methyl groups at the carbon atom that will become C-2 of the morpholine ring can be used in the cyclization reactions described in section 2.1.

Alternatively, the gem-dimethyl group can be introduced during the synthesis of the morpholine ring. The Thorpe-Ingold effect, or gem-disubstituent effect, suggests that the presence of two substituents on a carbon atom can facilitate ring-closing reactions. pku.edu.cn This principle can be exploited in the synthesis of 2,2-dimethylmorpholine derivatives.

For instance, a multicomponent process involving epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin has been described for the synthesis of 2,2,6-trisubstituted morpholines. researchgate.net While not directly yielding the target compound, this demonstrates a strategy for constructing a morpholine ring with substitution at the 2-position.

Diastereoselective and Enantioselective Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound, where stereocenters are present at other positions on the morpholine ring, requires stereocontrolled synthetic methods. Such analogs are valuable for studying the impact of stereochemistry on biological activity.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers. Several of the methods for morpholine synthesis can be adapted for diastereoselective outcomes. For example, iron(III)-catalyzed synthesis from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol can lead to diastereoselective formation of 2,6- and 3,5-disubstituted morpholines. organic-chemistry.org Similarly, the palladium-catalyzed hydroamination of carbamate-protected aziridines can produce 2,5-disubstituted and 2,3,5-trisubstituted morpholines as single diastereomers. researchgate.net

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Enantioselective syntheses of morpholines often employ chiral starting materials or chiral catalysts.

One strategy involves the use of enantiopure epoxides, which can react with amino alcohols to form amino diol adducts. Subsequent regioselective hydroxyl activation and ring closure can lead to enantio- and diastereoselective syntheses of trans-2,5-disubstituted morpholine derivatives. researchgate.net Another approach utilizes the S(N)2-type ring opening of activated aziridines with haloalcohols, catalyzed by a Lewis acid, followed by base-mediated intramolecular ring closure to afford substituted nonracemic morpholines in high yield and enantioselectivity. researchgate.net

The use of chiral auxiliaries, such as (S,S)-3,5-dimethylmorpholine, has been demonstrated in diastereoselective Diels-Alder reactions to produce cycloadducts that can be converted to 4-oxohexahydropyridazine derivatives of high enantiomeric purity. thieme-connect.comsigmaaldrich.com While not directly applied to this compound, this highlights the potential of chiral morpholine derivatives in asymmetric synthesis.

Functionalization and Derivatization Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, it is essential to synthesize a library of analogs with modifications to both the benzyl moiety and the morpholine ring. sci-hub.se These modifications can provide insights into the key structural features required for biological activity.

Modifications of the Benzyl Moiety

The benzyl group offers numerous opportunities for functionalization. The aromatic ring can be substituted with a wide range of electron-donating or electron-withdrawing groups, as well as halogens, to probe the electronic and steric requirements for activity. These modifications can be introduced by using appropriately substituted benzyl halides or benzaldehydes in the N-benzylation step.

For example, a patent describes the synthesis of deuterated morpholine derivatives where the benzyl group can be optionally substituted with various functional groups, including halogens, alkoxy, nitro, cyano, and amino groups. google.com

Substitutions on the Morpholine Ring System

Modifying the substitution pattern on the morpholine ring itself is another crucial aspect of SAR studies. This can involve introducing substituents at various positions (C-3, C-5, C-6) with different stereochemistries.

Strategies for introducing substituents on the morpholine ring include:

Starting with appropriately substituted 1,2-amino alcohols in the ring-forming reaction.

Post-synthesis functionalization of the morpholine ring. For example, a patent describes the synthesis of 4-benzyl-2-iodomethylmorpholine, which can be further reacted to introduce various substituents at the 2-position. prepchem.com

The use of multicomponent reactions that allow for the incorporation of diverse substituents in a single step. nih.govresearchgate.net

The introduction of substituents on the morpholine ring can influence the molecule's conformation and its interactions with biological targets. nih.gov For instance, the introduction of a methyl group at the 3-position of the morpholine ring has been studied to develop selective mTOR kinase inhibitors. nih.gov

Structural Elucidation and Conformational Analysis of 4 Benzyl 2,2 Dimethylmorpholine

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of 4-Benzyl-2,2-dimethylmorpholine. Both ¹H and ¹³C NMR spectra would provide critical information.

In a hypothetical ¹H NMR spectrum, the protons of the benzyl (B1604629) group would appear as a multiplet in the aromatic region (typically δ 7.2-7.4 ppm). The benzylic protons (CH₂) would likely present as a singlet or a pair of doublets depending on their magnetic equivalence, adjacent to the nitrogen atom. The protons on the morpholine (B109124) ring would show characteristic shifts and coupling patterns that would help to deduce the ring's conformation. The two methyl groups at the C2 position would likely appear as a single sharp peak, unless hindered rotation or a chiral center elsewhere in a derivative were to make them diastereotopic.

A hypothetical ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The chemical shifts would confirm the presence of the benzyl group, the dimethyl-substituted carbon, and the other carbons of the morpholine ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to map out the proton-proton and proton-carbon correlations, respectively, thereby confirming the atomic connectivity throughout the molecule.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Benzylic (CH₂) | ~3.50 | Singlet |

| Morpholine (CH₂-N) | 2.40 - 2.60 | Multiplet |

| Morpholine (CH₂-O) | 3.60 - 3.80 | Multiplet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic ring and the aliphatic morpholine and methyl groups. The C-N stretching of the tertiary amine and the C-O-C stretching of the ether linkage in the morpholine ring would also be identifiable.

Hypothetical IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 |

| C-O-C Stretch (Ether) | 1150 - 1085 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) would be used to obtain a highly accurate mass measurement of the molecular ion of this compound, which would confirm its elemental composition (C₁₃H₁₉NO).

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The most likely fragmentation would involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the benzyl cation (m/z 91). Another significant fragmentation pathway would be the loss of a methyl group from the morpholine ring. Analysis of these fragments helps to piece together the molecular structure.

Hypothetical Mass Spectrometry Fragments for this compound

| Fragment | m/z (Predicted) |

|---|---|

| [M]⁺ (Molecular Ion) | 205 |

| [M - CH₃]⁺ | 190 |

| [C₇H₇]⁺ (Benzyl Cation) | 91 |

X-ray Crystallography for Solid-State Molecular Geometry

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry. It would also reveal the conformation of the morpholine ring (e.g., chair, boat, or twist-boat) and the orientation of the benzyl and dimethyl substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or van der Waals forces, would be elucidated. Without experimental data, a hypothetical crystal structure cannot be detailed.

Conformational Preferences and Dynamics of the Morpholine Ring

The six-membered morpholine ring is not planar and, similar to cyclohexane, adopts various conformations to minimize steric and torsional strain. The most stable conformation is typically a chair form. For this compound, the morpholine ring is expected to predominantly exist in a chair conformation.

In this chair conformation, the bulky benzyl group attached to the nitrogen atom would likely prefer an equatorial position to minimize steric hindrance with the axial protons on the ring. The two methyl groups are fixed on the C2 carbon. The dynamics of the ring, such as ring inversion (the process of one chair conformation converting to another), could be studied using variable-temperature NMR spectroscopy. The energy barrier for this inversion would provide insight into the conformational flexibility of the molecule. Computational modeling, using methods such as Density Functional Theory (DFT), would also be a valuable tool to calculate the relative energies of different conformations and to predict the most stable arrangement of the substituents on the morpholine ring.

Computational Chemistry and in Silico Investigations of 4 Benzyl 2,2 Dimethylmorpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. These methods, grounded in quantum mechanics, provide insights into molecular geometry, orbital energies, and various electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to calculate molecular properties, study hydrogen bonding systems, and explore reaction mechanisms. nih.gov For 4-Benzyl-2,2-dimethylmorpholine, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govmdpi.com

These studies can predict key quantum chemical parameters that describe the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a significant indicator of chemical stability. epstem.net

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT study.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is an approximation for determining the wave function and energy of a quantum many-body system. wikipedia.org It assumes that the exact N-body wave function can be approximated by a single Slater determinant. wikipedia.org While generally less accurate than DFT for many applications due to its neglect of electron correlation, the HF method is a foundational approach in computational chemistry. wikipedia.org It can be used to calculate the optimized geometry and electronic properties of this compound. The electrostatic potential, for instance, can be calculated at the Hartree-Fock level of theory to show the positions of close intermolecular contacts. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, an MEP map would likely show a negative potential around the oxygen and nitrogen atoms of the morpholine (B109124) ring, identifying them as potential sites for electrophilic interaction. The hydrogen atoms of the methyl and benzyl (B1604629) groups would likely exhibit a positive potential. researchgate.net

Hypothetical MEP Analysis of this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

|---|---|---|

| Morpholine Oxygen Atom | Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Morpholine Nitrogen Atom | Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Benzyl Ring | Varied (Green/Yellow) | Potential for π-π stacking interactions |

Note: This table presents a hypothetical analysis based on the general principles of MEP mapping.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would reveal its conformational flexibility and the stability of different conformers under physiological conditions. mdpi.com By simulating the molecule's behavior over a period, typically nanoseconds, researchers can analyze its structural dynamics, including bond rotations and ring puckering, which are crucial for its interaction with biological targets. mdpi.com

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to predict the binding affinity and interaction mode of a ligand with a biological target, such as a protein or enzyme. mdpi.comfrontiersin.org

In a hypothetical molecular docking study, this compound could be docked into the active site of various enzymes or receptors to predict its potential biological activity. clinmedkaz.org The results would provide a binding energy score, indicating the stability of the ligand-protein complex, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the protein's amino acid residues. mdpi.com

Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Hypothetical Value/Description |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Intermolecular Interactions | Hydrogen bond with SER234, Pi-Alkyl interaction with PHE312 |

Note: The data presented is for illustrative purposes and represents typical results from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov

To build a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound and correlated with their activities to generate a predictive model. nih.gov Such models can guide the design of new analogs with potentially enhanced biological activity. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine |

| 4-benzylmorpholine (B76435) |

| 4-Benzyl-2-(thiomorpholine-4-carbonyl)morpholine |

| 4-Benzyl-4-ethylmorpholin-1-ium hexafluorophosphate |

| 4-Benzyl-2-(benzyloxy)-morpholine hydrochloride |

| 4-Benzyl-2-(2-methoxyphenyl)morpholine |

| (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-thienyl)methyl] Hydroxylamine |

| (1R,2S)-N-benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzofuryl)methyl] Hydroxylamine |

| (1S,2S)-N-benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzofuryl)methyl] Hydroxylamine |

| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate |

| Benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one |

| 2-Methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate |

| 3-Benzyl-4-(3-ethoxy-2-(4-toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-one |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one |

| 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl |

| quinazoline-4(3H)-one |

Pharmacological and Biological Activity Profiling of 4 Benzyl 2,2 Dimethylmorpholine Analogs

In Vitro Screening Methodologies for Bioactivity Assessment

The initial evaluation of the biological potential of 4-benzyl-2,2-dimethylmorpholine analogs relies on a variety of robust in vitro screening methodologies. These techniques are essential for identifying and characterizing the bioactivity of a large number of compounds in a time and cost-effective manner.

A primary screening method involves enzyme inhibition assays. For instance, the inhibitory properties of these analogs against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST) can be determined spectrophotometrically. researchgate.net The results are often expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, and Ki values, which denote the inhibition constant. researchgate.net

Cell-based assays are another critical tool. For example, the cytotoxicity of these compounds against various cancer cell lines, such as MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma), can be assessed using the MTT assay. frontiersin.org This assay measures the metabolic activity of cells and provides an indication of cell viability and proliferation. frontiersin.org

For antimicrobial screening, the agar (B569324) well diffusion method is a commonly employed technique. beilstein-archives.org This method involves placing the test compounds in wells on an agar plate inoculated with a specific microorganism. The diameter of the inhibition zone around the well indicates the compound's antimicrobial potency. beilstein-archives.org To quantify this activity further, the Minimum Inhibitory Concentration (MIC) is determined using methods like the two-fold serial dilution method. nih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov

Molecular docking studies are often used in conjunction with these experimental assays. rsc.org These computational techniques predict the binding affinity and orientation of a compound within the active site of a target protein, providing insights into the potential mechanism of action. rsc.org

Structure-Activity Relationship (SAR) Investigations

Impact of Benzyl (B1604629) Moiety Modifications on Biological Potency

Modifications to the benzyl group of this compound analogs can have a profound impact on their biological potency. The position and nature of substituents on the benzyl ring are critical. For example, in a series of 4-benzylmorpholine (B76435) analogs evaluated for their inhibitory activity against cytochrome P450 2A13 (CYP2A13), substitution at the ortho position of the benzyl ring was found to be a crucial feature for selective binding and inhibition. unc.edu Specifically, analogs with ortho-substituents like fluoro, chloro, and bromo groups showed significantly higher selectivity for CYP2A13 over the related enzyme CYP2A6. unc.edu Disubstitution at both ortho positions, as seen in 4-(2,6-dichlorobenzyl)morpholine, slightly enhanced affinity for both CYP2A enzymes, thereby reducing selectivity. unc.edu Conversely, substitutions at the meta and para positions on the benzyl ring were generally detrimental to selective binding and inhibition. unc.edu

The electronic properties of the substituents also play a role. For instance, in a study of morpholine-based thiazoles as carbonic anhydrase-II inhibitors, the introduction of an electron-withdrawing nitro group at the para-position of a phenyl ring (a modification analogous to the benzyl moiety) resulted in a more potent series of compounds compared to unsubstituted or chloro-substituted analogs. rsc.org

Role of Morpholine (B109124) Ring Substitutions in Receptor Binding

Substitutions on the morpholine ring itself are another key area of SAR investigation. The morpholine ring can act as a scaffold, positioning other functional groups for optimal interaction with a biological target. nih.govacs.org Its ability to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions contributes to its role in receptor binding. frontiersin.org

The introduction of alkyl groups on the morpholine ring can influence activity. For example, in a study of pyranopyridine efflux pump inhibitors, analogs with a 2,6-dimethylmorpholine (B58159) group were synthesized and evaluated. nih.gov The stereochemistry of these substituents can also be critical.

Furthermore, replacing the morpholine ring with other heterocyclic systems, such as piperazine (B1678402) or thiomorpholine, has been shown to alter biological activity, often leading to a decrease in potency or a change in the selectivity profile. unc.edunih.gov This highlights the importance of the specific structural and electronic features of the morpholine ring for effective receptor binding.

Stereochemical Contributions to Pharmacological Efficacy

Stereochemistry plays a vital role in the pharmacological efficacy of this compound analogs. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets like enzymes and receptors.

For instance, in the case of the fungicide fenpropimorph, which has a structure related to this compound, the biological activity is attributed to a specific stereoisomer. unibo.it Similarly, for the antibacterial agent ofloxacin, the S-enantiomer is reported to be significantly more potent than the R-enantiomer. ru.nl

The stereochemistry of substituents on the morpholine ring is also crucial. The synthesis of (2S,6S)-4-benzyl-2,6-dimethylmorpholine has been described in the context of developing antibacterial agents, indicating the importance of a specific stereoisomeric form for activity. google.com While the stereochemistry of the methyl substituents on some commercially available analogs like 4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine (B5091510) may be unknown or racemic, understanding the contribution of each stereoisomer is essential for optimizing pharmacological efficacy. unc.edu

Exploration of Specific Biological Activities

The versatile morpholine scaffold has been incorporated into compounds exhibiting a wide array of biological activities. sci-hub.seresearchgate.net The following section details the antimicrobial properties of this compound analogs.

Antimicrobial Activities (Antibacterial, Antifungal)

Several studies have highlighted the potential of morpholine derivatives as antimicrobial agents. sci-hub.se The mechanism of action for some antifungal morpholine derivatives involves the inhibition of sterol biosynthesis in the fungal cell membrane. sci-hub.seresearchgate.net

In the context of antibacterial activity, various morpholine-containing compounds have been synthesized and evaluated. For example, a series of 2-hydroxy-3-chrysino dithiocarbamate (B8719985) derivatives incorporating a morpholine moiety were screened against a panel of bacterial and fungal strains. nih.gov Some of these analogs demonstrated significant activity, with specific compounds exhibiting excellent antibacterial and antifungal properties compared to standard drugs like penicillin and itraconazole. nih.gov

Furthermore, hybrid molecules containing both a morpholine ring and other bioactive heterocycles, such as 1,2,4-triazoles, have been synthesized and tested for their antimicrobial effects. beilstein-archives.orgresearchgate.net In one study, new 1,2,4-triazol-5-one (B2904161) derivatives containing a 2,6-dimethylmorpholine moiety were synthesized and showed activity against various bacteria, including Escherichia coli and Bacillus cereus. beilstein-archives.org

The data from these studies can be summarized in interactive tables to visualize the antimicrobial potency of different analogs.

Table 1: Antibacterial Activity of Selected Morpholine Derivatives

| Compound | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

| Compound 3f | Bacillus cereus | High | - | beilstein-archives.org |

| Compound 6a | Escherichia coli | High | - | beilstein-archives.org |

| Compound 6f | Escherichia coli | High | - | beilstein-archives.org |

| Compound 3d | - | >20 | - | nih.gov |

| Compound 3f | - | >20 | - | nih.gov |

| Compound 3j | - | >20 | - | nih.gov |

Table 2: Antifungal Activity of Selected Morpholine Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Compound 3a | Candida albicans | 0.78 | researchgate.net |

| Compound 3a | Fusarium solani | 0.097 | researchgate.net |

| Compound 3d | - | - | nih.gov |

| Compound 3f | - | - | nih.gov |

| Compound 3h | - | - | nih.gov |

These findings underscore the potential of this compound analogs and related structures as a promising class of antimicrobial agents, warranting further investigation and development.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Derivatives of morpholine have demonstrated notable antioxidant properties. Studies on various morpholine-containing compounds have highlighted their capacity for free radical scavenging. For instance, certain Schiff base metal complexes incorporating a morpholine moiety have shown significant scavenging activity against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. sci-hub.se The antioxidant potential is often attributed to the molecule's ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. researchgate.net

Research into nitrone derivatives, including N-benzyl analogs, has been conducted to assess their antioxidant capabilities in the context of pathological inflammation and oxidative stress. nih.gov Some of these compounds, particularly those with specific substitutions on the phenyl ring, have exhibited high interaction with the DPPH radical and have been identified as potent inhibitors of lipid peroxidation. nih.gov For example, nitrones with 4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl motifs demonstrated significant DPPH scavenging activity. nih.gov

The antioxidant activity of these compounds is often compared to standard antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and α-tocopherol. sci-hub.seresearchgate.net The structure-activity relationship (SAR) studies suggest that the presence and position of certain functional groups on the aromatic ring attached to the morpholine structure can significantly influence the antioxidant potency. sci-hub.se

Anticancer and Cytotoxic Potential in Cell Lines

The anticancer and cytotoxic potential of morpholine derivatives has been a subject of extensive investigation. Various analogs have been synthesized and evaluated for their activity against a range of human cancer cell lines, including those of the breast (MCF-7), skin (A431), lung (A549), bone (MG-63), colon (HCT-15), and liver (HepG2). researchgate.netresearchgate.net

For instance, a series of morpholine-linked coumarin-triazole hybrids were synthesized and tested for their anti-proliferative effects. researchgate.net One particular compound, 7-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl) methoxy)-4-((2,6-dimethylmorpholino) methyl)-2H-chromen-2-one, demonstrated significant growth inhibition against the MG-63 human bone cancer cell line with an IC50 value of 0.80 ± 0.22 μM. researchgate.net The mechanism of action for some of these compounds involves the induction of apoptosis, confirmed by morphological changes, cell cycle arrest in the sub-G1 phase, and an increase in the percentage of apoptotic cells. researchgate.netresearchgate.net

Structure-activity relationship studies have revealed that substitutions on the morpholine ring and the attached aromatic systems can significantly impact cytotoxic activity. For example, the introduction of an alkyl group at the 3rd position of the morpholine ring has been shown to increase anticancer activity. sci-hub.se Furthermore, the presence of halogen groups on the aromatic ring can enhance inhibitory activity against certain cancer cell lines like HepG2. sci-hub.se Some morpholine derivatives have also been found to act as microtubule-destabilizing agents, which is a valuable property for overcoming multidrug resistance in cancer cells. researchgate.net

Enzyme Inhibition Studies

Analogs of this compound have been investigated for their inhibitory effects on a variety of enzymes, demonstrating a broad spectrum of potential therapeutic applications.

Urease Inhibition: Several N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones, which incorporate a structure related to the benzyl-morpholine theme, have been identified as highly effective urease inhibitors. researchgate.net In some cases, these compounds exhibited significantly better inhibition than the standard inhibitor, thiourea. researchgate.net

Glycation Inhibition: The same series of N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones also showed potent antiglycation activity. researchgate.net A number of these compounds were more efficient at inhibiting glycation than the reference inhibitor, rutin. researchgate.net Advanced glycation end-products (AGEs) are implicated in diabetic complications and other diseases, making their inhibition a key therapeutic strategy. nih.gov

Kinase Inhibition: Morpholine derivatives have been extensively studied as kinase inhibitors, which are crucial in cancer therapy. They have shown inhibitory activity against serine/threonine kinases and phosphoinositide 3-kinases (PI3K). sci-hub.se For example, certain chromone, quinoline, and pyrazolopyrimidine substituted morpholine derivatives have demonstrated potent serine/threonine kinase inhibition. sci-hub.se

Acetylcholinesterase Inhibition: Derivatives of morpholine have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). acs.org Both competitive and noncompetitive inhibitors have been identified within this class of compounds. acs.org For instance, enantiomers of 2-(hydroxymethyl)-2,4,4-trimethylmorpholinium iodide and 2-(azidomethyl)-2,4,4-trimethylmorpholinium iodide were found to be reversible competitive inhibitors of AChE. acs.org In contrast, enantiomers of 2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide acted as noncompetitive inhibitors. acs.org

Metallo-β-Lactamase Inhibition: Metallo-β-lactamases (MBLs) are enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. While direct studies on this compound analogs as MBL inhibitors are limited, related heterocyclic structures like 1,2,4-triazole-3-thiones have been investigated for this purpose. researchgate.net These studies provide a basis for designing morpholine-based MBL inhibitors. researchgate.net

Modulation of Central Nervous System (CNS) Receptors and Pathways

The morpholine ring is a valuable component in the design of drugs targeting the central nervous system due to its physicochemical properties that can enhance brain permeability. nih.gov Morpholine derivatives have been shown to modulate various CNS receptors and pathways. nih.govacs.org

These compounds can act on receptors involved in mood disorders and pain by mimicking endogenous neurotransmitters. nih.govacs.org For example, morpholine derivatives have been developed as selective agonists for dopamine (B1211576) D3 receptors, which are implicated in conditions like Parkinson's disease. nih.govacs.org They are also found in negative allosteric modulators of metabotropic glutamate (B1630785) receptor 2 (mGlu2), a target for anxiety, depression, and neurodegenerative diseases. nih.gov

Furthermore, some morpholine-containing compounds act as norepinephrine (B1679862) reuptake inhibitors, leading to their use as antidepressants. sci-hub.se The ability of these molecules to cross the blood-brain barrier and interact with specific CNS targets underscores their potential for treating a variety of neurological and psychiatric disorders. nih.gov

Mechanistic Investigations of Biological Action

The biological actions of this compound analogs are diverse and depend on their specific structural features. Mechanistic studies have begun to elucidate how these compounds exert their pharmacological effects at the molecular level.

In the context of anticancer activity, some derivatives induce apoptosis through the activation of caspase pathways and by causing cell cycle arrest. researchgate.net Molecular docking studies have shown that these compounds can interact with key proteins involved in cell proliferation, such as VEGFR2, C-Jun, β-catenin, and Akt. researchgate.net

For enzyme inhibition, the mechanism can be competitive, noncompetitive, or uncompetitive, depending on the inhibitor and the target enzyme. acs.orgbeilstein-archives.org For instance, with acetylcholinesterase, the mode of inhibition can be controlled by the nature of the substituent groups on the morpholine derivative. acs.org Molecular docking has been employed to understand the binding interactions of these inhibitors with the active sites of enzymes like aldose reductase, providing insights into the structural basis for their inhibitory activity. beilstein-archives.org

Role of 4 Benzyl 2,2 Dimethylmorpholine in Drug Design and Discovery

Application as a Privileged Scaffold in Lead Compound Identification

A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, thus serving as a valuable starting point for the discovery of new lead compounds. The morpholine (B109124) nucleus is broadly considered a privileged structure due to its favorable physicochemical properties, which can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. unimi.it

However, specific research explicitly identifying 4-benzyl-2,2-dimethylmorpholine as a privileged scaffold for the identification of lead compounds is not readily found in the current body of scientific literature. While it is commercially available as a chemical building block, suggesting its potential use in synthesis, there are no detailed studies that have utilized this specific compound as a core structure to generate a multitude of hits against various biological targets. Current time information in Iron County, US.chemshuttle.com The focus in the literature remains on the broader class of morpholines or more complex derivatives.

Optimization of Biological Profiles Through Structural Modifications

The optimization of a lead compound's biological profile involves making structural modifications to enhance potency, selectivity, and reduce off-target effects. This is a critical step in the drug discovery pipeline.

There are no available research articles that detail the systematic structural modification of this compound to optimize a specific biological profile. While studies on other morpholine-containing compounds demonstrate how modifications can impact activity, these findings cannot be directly extrapolated to the this compound scaffold without specific experimental validation. nih.gov For example, research on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues shows how aryl substitutions and N-alkylation can modulate monoamine uptake and nicotinic acetylcholine (B1216132) receptor function, but this work does not involve the this compound core. nih.gov

Considerations for Pharmacokinetic and Pharmacodynamic Property Modulation

The morpholine ring is often incorporated into drug candidates to favorably modulate their pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties. unimi.it The oxygen atom can act as a hydrogen bond acceptor, improving solubility, while the tertiary amine can be protonated at physiological pH, influencing distribution and target engagement.

In the context of this compound, the key structural features for consideration would be the N-benzyl group and the gem-dimethyl groups at the 2-position.

N-benzyl group: This group significantly increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes, including the blood-brain barrier. However, it also provides a potential site for metabolic attack, such as N-debenzylation or aromatic hydroxylation by cytochrome P450 enzymes.

Gem-dimethyl group: The two methyl groups at the C-2 position sterically hinder the adjacent oxygen and the morpholine ring. This can have several effects, including restricting the conformational flexibility of the ring and potentially blocking or slowing metabolic oxidation at adjacent positions, which could increase the metabolic stability of the compound.

While these are rational considerations based on general medicinal chemistry principles, there is a lack of specific experimental data for this compound and its derivatives to substantiate these hypotheses. Studies on related compounds, such as those with 2,6-dimethylmorpholine (B58159), have shown that such substitutions can be critical for biological activity and have been incorporated into compounds with antimicrobial and antioxidant properties. beilstein-archives.orgepstem.net

Emerging Research Frontiers and Future Perspectives for 4 Benzyl 2,2 Dimethylmorpholine

Development of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of substituted morpholines remains a significant challenge and an active area of research. unimi.it While classical methods exist, the focus is shifting towards more sophisticated and efficient strategies to access complex morpholine (B109124) derivatives like 4-Benzyl-2,2-dimethylmorpholine.

Future synthetic approaches are likely to move beyond traditional multi-step sequences and embrace novel catalytic systems. One promising frontier is the use of palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols, which has proven effective for creating substituted morpholines in good yields. researchgate.net Another advanced strategy involves the regio- and stereoselective ring-opening of activated aziridines with halogenated alcohols, followed by base-mediated intramolecular cyclization. researchgate.net This method offers precise control over stereochemistry, which is crucial for pharmacological activity.

Furthermore, the development of one-pot synthesis protocols is a key objective. Metal-free, one-pot syntheses of substituted morpholines from aziridines have been reported, offering a more streamlined and environmentally friendly alternative to transition-metal-catalyzed reactions. researchgate.net Adapting such innovative methodologies could enable more efficient and scalable production of this compound and its analogues for further investigation.

Table 1: Comparison of Modern Synthetic Strategies for Substituted Morpholines

| Methodology | Key Features | Potential Advantages for this compound | Reference |

| Palladium-Catalyzed Cyclization | Intramolecular cyclization of N-tethered alkenols. | Good yields, applicable to various substrates. | researchgate.net |

| Aziridine Ring-Opening | SN2-type ring opening with haloalcohols followed by cyclization. | High regio- and stereoselectivity. | researchgate.net |

| Metal-Free One-Pot Synthesis | Direct conversion of aziridines to morpholines. | Avoids transition metal catalysts, streamlined process. | researchgate.net |

Application in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful "bottom-up" strategy for identifying highly ligand-efficient starting points for drug development. escholarship.org This approach uses small molecules, or "fragments," to probe the binding sites of biological targets. nih.gov The this compound scaffold is well-suited for inclusion in FBDD libraries due to its distinct molecular properties.

The morpholine ring itself is a privileged pharmacophore that often imparts favorable solubility and metabolic stability. sci-hub.se The gem-dimethyl substitution provides steric bulk and conformational rigidity, while the benzyl (B1604629) group offers a vector for exploring aromatic and hydrophobic interactions within a protein's binding pocket. This combination of features makes it a valuable fragment for probing complex biological targets, particularly protein-protein interactions (PPIs). escholarship.orgd-nb.info

Recent advances have demonstrated the use of morpholine-containing fragments in stabilizing PPIs, such as the 14-3-3/p65 complex, using site-directed fragment screening approaches. d-nb.info In such campaigns, the this compound core could serve as an initial hit that can be elaborated through "fragment growing" or "fragment linking" to achieve higher affinity and selectivity. escholarship.org Its structure allows for systematic chemical modification to optimize interactions with a target protein.

Integration with Advanced High-Throughput Screening Platforms

High-Throughput Screening (HTS) allows for the rapid testing of large chemical libraries against biological targets to identify active compounds. Modern HTS platforms utilize a variety of sensitive biophysical and cell-based assays. The physicochemical properties of this compound make it a suitable candidate for inclusion in large-scale screening libraries.

Its predicted solubility and stability are advantageous for automated liquid handling and assay compatibility. ontosight.ai Compounds like this can be integrated into diverse screening platforms, including those that monitor enzyme activity, receptor binding, or changes in cellular phenotypes. Data from large-scale screening initiatives, such as the ToxCast program which uses HTS to profile chemical toxicity, can provide valuable insights into a compound's potential biological activities and liabilities early in the discovery process. epa.gov

Furthermore, the structural data from HTS hits containing the this compound core can be fed into computational models to guide the design of next-generation compounds with improved properties. acs.org The combination of empirical HTS data and in silico modeling accelerates the hit-to-lead optimization cycle.

Table 2: Suitability of this compound for HTS

| Property | Relevance to HTS |

| Chemical Scaffold | Morpholine is a known pharmacophore, increasing the probability of finding biological activity. sci-hub.se |

| Molecular Weight | At 205.30 g/mol , it falls within the typical range for screening compounds and fragments. chemshuttle.com |

| Structural Rigidity | The gem-dimethyl groups provide conformational constraint, reducing entropic loss upon binding. |

| Derivatization Potential | The benzyl ring can be readily functionalized to create focused libraries for structure-activity relationship (SAR) studies. |

Translational Research Perspectives

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound, the translational perspective lies in its potential as a versatile chemical scaffold for developing novel therapeutics across different disease areas. The morpholine nucleus is a component of numerous approved drugs, including antibiotics and antifungals, highlighting its clinical relevance. sci-hub.se

Research into related morpholine-containing molecules has identified potent inhibitors of various biological targets. For instance, different substituted morpholines have been investigated as thrombin inhibitors for anticoagulation therapy and as anticancer agents. sci-hub.seacs.org The specific substitution pattern of this compound could be leveraged to design selective modulators of enzymes or protein-protein interaction domains implicated in these diseases.

The future translational pathway for this compound would involve a systematic evaluation of its biological activity against a panel of disease-relevant targets. Positive hits from such screens would then form the basis for lead optimization campaigns, where medicinal chemists would fine-tune the molecule's structure to maximize potency and selectivity while maintaining drug-like properties. The ultimate goal is to translate the potential of this chemical scaffold into a clinical candidate with a novel mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.